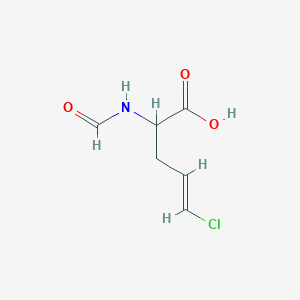

5-Chloro-2-formamidopent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNO3 |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

(E)-5-chloro-2-formamidopent-4-enoic acid |

InChI |

InChI=1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |

InChI Key |

ZXEUEYTWXQAXRC-HNQUOIGGSA-N |

Isomeric SMILES |

C(/C=C/Cl)C(C(=O)O)NC=O |

Canonical SMILES |

C(C=CCl)C(C(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Chloro 2 Formamidopent 4 Enoic Acid

Regio- and Stereoselective Installation of the C-5 Chlorine Atom

The introduction of a chlorine atom at the C-5 position of a pentenoic acid framework with control over regiochemistry and stereochemistry is a pivotal step in the synthesis of 5-Chloro-2-formamidopent-4-enoic acid. The terminal alkene presents a key reactive handle for this transformation, which can be approached through either electrophilic addition or nucleophilic substitution pathways.

Electrophilic Chlorination of Alkenes

Electrophilic addition of chlorine to an alkene is a classic and effective method for dichlorination. nih.govlibretexts.org In the context of a pentenoic acid derivative, this reaction would typically proceed via a cyclic chloronium ion intermediate. libretexts.org The subsequent nucleophilic attack by a chloride ion occurs from the anti-face, leading to a vicinal dihalide with anti-stereochemistry. libretexts.orgyoutube.com

However, for the synthesis of this compound, a monochlorination at the C-5 position is required. This can be conceptually achieved through an electrophilic addition-elimination sequence. The reaction of a suitable pentenoic acid precursor with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), could lead to the formation of a chloronium ion. acs.org Subsequent elimination of a proton from the C-4 position would then yield the desired C-5 chlorinated alkene. The regioselectivity of this process would be crucial, favoring the formation of the terminal vinyl chloride.

| Reagent Class | Example | Potential Outcome |

| N-Chloroimides | N-Chlorosuccinimide (NCS) | Electrophilic addition to the double bond, potentially followed by elimination to form the vinyl chloride. |

| Molecular Chlorine | Cl₂ | Can lead to dichlorination, but conditions could be optimized for monochlorination/elimination. |

Nucleophilic Substitution Strategies on Activated Precursors

An alternative approach involves the use of a precursor molecule where the C-5 position is already functionalized with a leaving group, enabling a nucleophilic substitution reaction with a chloride source. For instance, a precursor containing a hydroxyl group at the C-5 position could be activated to facilitate substitution.

Common methods for activating alcohols for nucleophilic substitution include conversion to tosylates, mesylates, or halides using reagents like thionyl chloride or phosphorus trichloride. The choice of activating agent and reaction conditions would be critical to avoid side reactions, such as rearrangements or elimination.

Enantioselective Introduction of the 2-Formamido Stereocenter

The stereochemistry at the C-2 position, bearing the formamido group, is a critical determinant of the biological activity of many amino acid derivatives. The enantioselective introduction of this stereocenter can be achieved through several powerful strategies in asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. rsc.orgtcichemicals.comthieme-connect.com For the synthesis of α-amino acids, Evans' oxazolidinone auxiliaries or Schöllkopf's bis-lactim ethers are commonly employed.

In a potential synthetic route, a glycine-derived substrate attached to a chiral auxiliary could be alkylated with a suitable electrophile containing the 4-chloro-but-3-en-1-yl moiety. The steric hindrance provided by the auxiliary would direct the alkylation to occur from a specific face, leading to a high diastereomeric excess of the desired product. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-amino acid, which could then be formylated.

| Chiral Auxiliary Type | Example | Key Feature |

| Oxazolidinones | Evans' Auxiliaries | Steric hindrance directs alkylation of the enolate. |

| Piperazinediones | Schöllkopf's Auxiliaries | Planar chiral system that controls the trajectory of the electrophile. |

Asymmetric Catalysis for α-Formamido Acid Synthesis

Asymmetric catalysis offers a more atom-economical and efficient approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. nih.govnih.govyoutube.com Various catalytic systems have been developed for the asymmetric synthesis of α-amino acids and their derivatives. acs.orgrsc.orgnih.govresearchgate.net

One potential strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor. A prochiral enamide substrate could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the product. Subsequent formylation would then yield the desired this compound.

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic methods provide an environmentally friendly and highly selective means of obtaining enantiomerically pure compounds. nih.govgoogle.com A relevant example is the enzymatic resolution of racemic chloro-isopropylpent-4-enoate esters. google.com In this process, a lipase (B570770) or esterase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the acid and the unreacted ester can then be easily separated.

This approach could be directly applied to a racemic precursor of this compound. For instance, a racemic ester of 5-chloro-2-aminopent-4-enoic acid could be subjected to enzymatic resolution. After separation of the desired enantiomer, the amino group could be formylated to complete the synthesis. A patent describes the resolution of racemic methyl 5-chloro-2-isopropylpent-4-enoate using cells of Rhodosporidium toruloides, achieving high enantiomeric excess (>99%) for the (S)-ester. google.com This demonstrates the feasibility of using biocatalysis for the stereoselective synthesis of related chloro-alkenoic acid derivatives.

Formation of the Formamido Linkage at the C-2 Position

The introduction of the formamido group (–NHCHO) at the C-2 position is a critical transformation in the synthesis of this compound. This is typically achieved by formylating the corresponding amine precursor, 2-amino-5-chloropent-4-enoic acid. Two primary strategies are commonly employed for this purpose: direct formylation of the amine and amide bond formation using a carboxylic acid derivative.

Direct formylation involves treating the amine precursor with a suitable formylating agent. This method is often favored for its straightforwardness. A variety of reagents can be used, each with its own advantages regarding reactivity, conditions, and byproducts. nih.gov

One of the most common methods involves the use of formic acid. To drive the reaction towards amide formation and remove the water byproduct, the reaction is often conducted with a dehydrating agent or by azeotropic removal of water using a Dean-Stark apparatus. scispace.com Another widely used and highly effective reagent is acetic formic anhydride (B1165640), which is prepared in situ from formic acid and acetic anhydride. scispace.com This mixed anhydride is a potent formylating agent that provides excellent yields. Other historical and specialized reagents include chloral, which reacts with amines to yield formamides and chloroform (B151607) as a byproduct. nih.gov

Catalytic methods have also been developed, utilizing sources like carbon dioxide with a reducing agent or methanol (B129727) in the presence of a suitable catalyst, aligning with green chemistry principles by using readily available C1 sources. nih.govacs.org

| Formylating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Formic Acid | Heating with azeotropic water removal (e.g., in toluene) | Inexpensive, readily available | scispace.com |

| Acetic Formic Anhydride | Often prepared in situ; mild conditions | High reactivity and yields | scispace.com |

| Chloral (Trichloroacetaldehyde) | Low temperature, often in an inert solvent | Effective for various amine types; simple byproduct removal | nih.gov |

| N-Formylcarbazole | Refluxing in a solvent like THF | Selective for less sterically hindered amines | jst.go.jp |

| CO2 and Hydrosilanes | Requires a catalyst (e.g., base or transition metal) | Utilizes a renewable C1 source | acs.org |

An alternative to direct formylation is the application of standard amide bond-forming reactions. This approach involves reacting the amine precursor with an activated derivative of formic acid. While direct reaction with formic acid requires heat and water removal, using an activated species allows the reaction to proceed under milder conditions. youtube.comkhanacademy.org

This strategy is a cornerstone of peptide synthesis and can be adapted for formylation. bath.ac.uk The carboxylic acid (formic acid) is first activated with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of the precursor to form the desired formamide (B127407). bath.ac.uk Other derivatives, such as acid halides (formyl chloride) or esters (methyl formate), can also react with amines to yield formamides. khanacademy.orgmdpi.com When using acid halides, a non-nucleophilic base is typically added to neutralize the acidic byproduct (e.g., HCl) that is generated. youtube.com

Optimization of Reaction Conditions and Process Efficiency

Achieving an efficient synthesis requires the optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, key steps such as the N-formylation reaction would be subject to systematic study. researchgate.net

The optimization process typically involves varying several parameters, including:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents with different polarities would be screened.

Temperature: Reactions are often run at different temperatures (e.g., room temperature, reflux) to find the optimal balance between reaction rate and the formation of side products.

Catalyst: If the reaction is catalytic, different catalysts and catalyst loadings are tested to identify the most active and selective one. mdpi.com

Reagent Stoichiometry: The molar ratio of reactants is adjusted to ensure complete conversion of the limiting reagent and minimize excess reagent that may complicate purification.

The progress of these optimization experiments is monitored by analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quickly assess the outcome. researchgate.net

| Entry | Formylating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Formic Acid (1.2) | Toluene | 110 (Reflux) | 12 | 65 |

| 2 | Acetic Formic Anhydride (1.1) | THF | 25 (RT) | 4 | 88 |

| 3 | Acetic Formic Anhydride (1.1) | Dichloromethane | 25 (RT) | 4 | 92 |

| 4 | Acetic Formic Anhydride (1.05) | Dichloromethane | 25 (RT) | 3 | 95 |

| 5 | Methyl Formate (2.0) | Methanol | 65 (Reflux) | 24 | 50 |

Analytical Purity Assessment in Synthetic Organic Chemistry

The final step in any synthetic procedure is the rigorous confirmation of the product's identity and the assessment of its purity. For a molecule like this compound, a combination of chromatographic and spectroscopic methods is employed.

Initially, after the reaction is complete, the crude product is purified, typically using techniques such as column chromatography on silica (B1680970) gel or recrystallization to remove unreacted starting materials, reagents, and byproducts.

The purity of the isolated compound is then quantitatively determined, most commonly by High-Performance Liquid Chromatography (HPLC). A pure sample should ideally show a single major peak. The structural identity of the compound is confirmed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. These spectra are essential for confirming that the desired structure has been formed.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing a definitive confirmation of its elemental composition, often through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide, and the N-H stretch of the amide would be expected.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Qualitative assessment of the number of components in a mixture |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | Percentage purity of the final compound |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Connectivity of atoms (¹H, ¹³C) |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular formula and fragmentation patterns |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key bonds (e.g., C=O, O-H, N-H) |

Due to the absence of specific experimental data for this compound in the provided search results, it is not possible to generate a scientifically accurate and detailed article according to the user's instructions. The search results contain general information about analytical techniques and data for other chemical compounds, which cannot be substituted to describe the advanced characterization and structural elucidation of the specified molecule.

A thorough and accurate analysis required for the article necessitates actual Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This includes 1D and 2D NMR spectra for determining proton and carbon connectivity, NOESY data for stereochemical and conformational analysis, High-Resolution Mass Spectrometry (HRMS) for exact mass determination, and Tandem Mass Spectrometry (MS/MS) for characterizing fragmentation pathways.

Without access to this specific data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of the article cannot proceed.

Advanced Characterization and Structural Elucidation of 5 Chloro 2 Formamidopent 4 Enoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a sequence of chemical reactions, thereby providing profound insights into reaction mechanisms. In the context of 5-Chloro-2-formamidopent-4-enoic acid, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) could be strategically incorporated into the molecule.

For instance, synthesizing this compound with a ¹³C-labeled formyl group would allow for the tracking of this specific carbon atom during subsequent chemical transformations. By analyzing the products of a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the location of the ¹³C label can be determined, confirming or refuting a proposed mechanistic pathway. Similarly, labeling at the C2 position of the pentenoic acid backbone could elucidate rearrangement reactions or decarboxylation mechanisms. Deuterium labeling on the vinyl group could be employed to probe the stereochemistry of addition reactions to the double bond. The specific placement of the isotopic label is dictated by the particular mechanistic question being investigated.

Chromatographic Methodologies for Purity and Isomer Separationsigmaaldrich.comresearchgate.netbasicmedicalkey.comheraldopenaccess.uswiley.com

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. researchgate.net For a compound like this compound, various chromatographic techniques would be essential for assessing its purity and separating potential isomers.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantificationsigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. sigmaaldrich.comresearchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. sigmaaldrich.com By employing a gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved for the parent compound and any impurities. basicmedicalkey.com A UV detector would likely be used for quantification, set to a wavelength where the formamido or the α,β-unsaturated acid chromophores exhibit strong absorbance. Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivativessigmaaldrich.comresearchgate.netbasicmedicalkey.com

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be readily analyzed by GC-MS. wiley.com Derivatization is a key step, often involving esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and potentially silylation of the formamido N-H group. mdpi.com

The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the Mass Spectrometer (MS), which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. mdpi.com This technique is particularly powerful for identifying and quantifying volatile impurities that may be present in the sample. nih.gov

Table 2: Example GC-MS Conditions for a Derivatized Analyte

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

Chiral Chromatography for Enantiomeric Excess Determinationuma.es

Given that this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.es This is crucial in fields like pharmaceuticals where the biological activity of enantiomers can differ significantly. heraldopenaccess.us

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz Both HPLC and GC can be adapted for chiral separations by using the appropriate chiral column. For HPLC, polysaccharide-based CSPs are common. The choice of mobile phase and column is critical and often requires extensive method development. researchgate.net The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysisresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of the functional groups present. mdpi.com

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the various functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the range of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. The formamido group would exhibit an N-H stretch around 3300 cm⁻¹ and a strong C=O (Amide I) band around 1650-1680 cm⁻¹. The C=C stretch of the vinyl group would be expected near 1640 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch is often strong, providing a clear signal for this functional group. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum.

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

An X-ray crystallography study of this compound would definitively confirm its molecular structure, including the stereochemistry at the C2 position and the geometry (E/Z) of the double bond. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. nih.gov

Mechanistic Organic Chemistry of 5 Chloro 2 Formamidopent 4 Enoic Acid Transformations

Reactivity Profiling of the Unsaturated Pent-4-enoic Acid Moiety

The pent-4-enoic acid backbone, featuring a terminal double bond substituted with a chlorine atom, is the primary site for transformations involving the carbon skeleton. Its reactivity is influenced by the electronic effects of the chlorine atom and the neighboring chiral center.

The carbon-carbon double bond in 5-Chloro-2-formamidopent-4-enoic acid is susceptible to electrophilic attack. However, the presence of the electron-withdrawing chlorine atom on the double bond has a significant impact on the reaction's feasibility and regioselectivity.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a classic electrophilic addition reaction. The reaction is expected to proceed through a cyclic halonium ion intermediate. Due to the deactivating effect of the vinyl chloride, the reaction rate is anticipated to be slower compared to an unsubstituted alkene. echemi.com The attack of the halide ion on the intermediate would lead to a di- or tri-halogenated product. The regioselectivity of the ring-opening of the halonium ion is directed by both steric and electronic factors.

Hydrohalogenation: The addition of hydrohalic acids, like hydrogen bromide (HBr) or hydrogen chloride (HCl), is expected to follow Markovnikov's rule. libretexts.org Protonation of the double bond will preferentially occur at the terminal carbon (C-5) to form a more stable secondary carbocation at C-4, which is also stabilized by the adjacent chlorine atom through resonance. Subsequent attack by the halide ion would yield the corresponding 4,5-dihalo-2-formamidopentanoic acid. The electron-withdrawing nature of the chlorine atom on the double bond can decrease the nucleophilicity of the alkene, potentially requiring harsher reaction conditions compared to simple alkenes. echemi.comdoubtnut.com

A summary of expected products from electrophilic addition is presented in Table 1.

| Reagent | Expected Major Product | Mechanism |

| Br₂ | 4,5-Dibromo-5-chloro-2-formamidopentanoic acid | Formation of a bromonium ion intermediate |

| HCl | 4,5-Dichloro-2-formamidopentanoic acid | Formation of a secondary carbocation at C-4 |

| HBr | 4-Bromo-5-chloro-2-formamidopentanoic acid | Formation of a secondary carbocation at C-4 |

Direct nucleophilic attack on the unactivated double bond of this compound is generally unfavorable. However, under specific conditions, nucleophilic reactions can be induced. The double bond in this molecule is not conjugated with the carbonyl group of the carboxylic acid, so it does not undergo typical Michael or conjugate additions. Instead, nucleophilic attack would more likely target the carbonyl carbon or proceed via substitution at the vinyl chloride, though the latter is generally difficult.

The γ,δ-unsaturated nature of this compound makes it an ideal candidate for intramolecular cyclization reactions, most notably iodolactonization. chemistnotes.comdoi.org This reaction is typically initiated by an electrophilic iodine source (e.g., I₂ in the presence of a weak base like sodium bicarbonate) and proceeds through a cyclic iodonium (B1229267) ion intermediate. wikipedia.org

The intramolecular attack by the carboxylate group on the iodonium ion is a key step. According to Baldwin's rules, a 5-exo-tet cyclization is kinetically favored over a 6-endo-tet cyclization, leading to the formation of a five-membered γ-lactone. stackexchange.com The attack of the carboxylate oxygen will occur at the C-4 position, leading to the formation of a (iodomethyl)dihydrofuran-2-one ring system. The stereochemistry of the starting material at the α-carbon is expected to influence the stereochemical outcome of the cyclization.

The general mechanism for the iodolactonization of this compound is as follows:

Formation of the carboxylate anion under mildly basic conditions.

Electrophilic attack of iodine on the double bond to form a cyclic iodonium ion.

Intramolecular nucleophilic attack of the carboxylate on the C-4 carbon of the iodonium ion, leading to the formation of the γ-lactone.

This reaction is a powerful method for the stereocontrolled synthesis of lactones from acyclic precursors. researchgate.net

Formamido Group Reactivity and Conformational Dynamics

The formamido group, being an amide, is susceptible to hydrolysis under both acidic and basic conditions to yield 2-amino-5-chloropent-4-enoic acid and formic acid. The rate of hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamido group is protonated, which increases the electrophilicity of the carbonyl carbon. nih.govacs.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and formic acid. youtube.com The hydrolysis of formamide (B127407) itself has been shown to have an activation energy of approximately 17.0 kcal/mol under acidic conditions. researchgate.net

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the formamido group. acs.orgacs.org This is generally a more efficient method for amide hydrolysis. acs.org The resulting tetrahedral intermediate expels the amino group, which is then protonated. The activation energy for the base-catalyzed hydrolysis of formamide is around 17.9 kcal/mol. researchgate.net

The stability of the formamido group under different pH conditions is summarized in Table 2.

| Condition | Relative Rate of Hydrolysis | Mechanism |

| Strong Acid (e.g., 1M HCl) | Fast | O-protonation followed by nucleophilic attack of water |

| Neutral (pH 7) | Very Slow | Water acts as a weak nucleophile |

| Strong Base (e.g., 1M NaOH) | Fast | Nucleophilic attack of hydroxide ion |

The formamido group offers a handle for further chemical modification. The formyl group can be removed under specific conditions, effectively acting as a protecting group for the α-amino acid. nih.gov For instance, treatment with hydrazine (B178648) in a specific pH range has been shown to de-formylate N-formylated peptides. google.com

Furthermore, the nitrogen of the formamido group is generally not very nucleophilic due to the resonance with the carbonyl group. However, under certain conditions, further acylation or other reactions at the nitrogen could be possible, though likely requiring activation of the formamide or the acylating agent.

Due to a lack of specific research data on "this compound," a detailed article on its mechanistic organic chemistry, strictly adhering to the requested outline, cannot be generated at this time. Searches for scholarly articles, patents, and chemical databases did not yield specific studies on the hydrogen bonding, substituent effects, or reaction kinetics and thermal stability of this particular compound.

General principles of organic chemistry can provide a theoretical framework for its expected behavior. For instance, the formamido group and the carboxylic acid group would be capable of acting as both hydrogen bond donors and acceptors, likely influencing the molecule's conformational preferences in different solvent environments. The electron-withdrawing nature of the chlorine atom at the C-5 position is expected to exert an inductive effect, increasing the acidity of the carboxylic acid. Furthermore, remote electronic effects could influence the reactivity of the carbon-carbon double bond. Transformations of the carboxylic acid group, such as esterification and amidation, would proceed through standard acid-catalyzed mechanisms, with reaction kinetics being influenced by steric hindrance and electronic factors. Decarboxylation would likely require elevated temperatures and would be influenced by the stability of any potential carbanionic intermediate.

However, without specific experimental or computational data for this compound, any discussion would remain purely speculative and would not meet the "thorough, informative, and scientifically accurate" standard required. Further empirical research, including spectroscopic analysis, kinetic studies, and computational modeling, is necessary to provide the specific details requested in the outline.

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is dictated by the interplay of its key functional groups: a terminal chloroalkene, a formamido-substituted chiral center at the α-carbon, and a carboxylic acid.

Regioselectivity and Stereoselectivity in Addition and Substitution Reactions

Reactions of this compound are expected to exhibit distinct regioselectivity and stereoselectivity, largely influenced by the electronic and steric properties of the molecule.

Addition Reactions: The carbon-carbon double bond is susceptible to electrophilic addition. The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, while the formamido group at the 2-position also influences the electronic environment.

Markovnikov vs. Anti-Markovnikov Addition: In the case of hydrohalogenation, for instance, the regioselectivity will depend on the reaction conditions. Under standard electrophilic addition conditions, the reaction would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C5) and the nucleophile to the more substituted carbon (C4), proceeding through a carbocation intermediate. However, the presence of the electron-withdrawing chloro and formamido groups could destabilize a carbocation at C4, potentially leading to a mixture of products or favoring anti-Markovnikov addition under radical conditions.

Stereoselectivity: The stereochemical outcome of additions to the double bond will be influenced by the existing stereocenter at C2. The formamido group can direct incoming reagents to one face of the molecule, leading to diastereoselective addition. The formation of a syn or anti product will depend on the specific reagent and reaction mechanism (e.g., concerted vs. stepwise).

Substitution Reactions: The chlorine atom is a leaving group, allowing for nucleophilic substitution reactions.

SN1 vs. SN2 Mechanisms: The primary nature of the carbon bearing the chlorine (C5) would typically favor an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if C5 were a stereocenter. However, the proximity of the double bond could allow for an SN1-type reaction through a resonance-stabilized allylic carbocation, which would lead to a mixture of stereoisomers. The choice of solvent and nucleophile will be critical in determining the dominant pathway.

A summary of expected regiochemical and stereochemical outcomes is presented in the table below.

| Reaction Type | Reagent | Expected Major Regioisomer | Expected Stereochemical Outcome |

| Electrophilic Addition | HBr | 4-Bromo-5-chloro-2-formamidopentanoic acid | Diastereomeric mixture, potential for facial selectivity from C2 |

| Radical Addition | HBr, Peroxides | 5-Bromo-5-chloro-2-formamidopentanoic acid | Racemic at C5 |

| Nucleophilic Substitution | NaCN | 6-Cyano-2-formamidopent-4-enoic acid | Inversion of configuration at C5 (SN2) or racemization (SN1) |

Chiral Induction and Transfer in Synthetic Transformations

The stereocenter at the C2 position, bearing the formamido group, is pivotal for chiral induction in synthetic transformations.

1,2-Induction: The formamido group can exert stereocontrol over reactions at the adjacent carboxylic acid (C1) or the methylene (B1212753) group (C3). For example, reduction of the carboxylic acid to an alcohol could proceed with some degree of diastereoselectivity due to chelation control involving the formamido nitrogen or oxygen.

1,3-Induction: The influence of the C2 stereocenter can extend to reactions at the C4-C5 double bond. For instance, in an epoxidation reaction, the directing effect of the formamido group, potentially through hydrogen bonding with the oxidant, could favor the formation of one diastereomeric epoxide over the other.

Chiral Transfer: If the chirality of this compound is established, this chirality can be transferred to new stereocenters created during a reaction. For example, an intramolecular cyclization could lead to the formation of a cyclic product with multiple stereocenters whose configurations are determined by the initial stereochemistry at C2.

Computational Chemistry for Reaction Mechanism Elucidation

Due to the absence of experimental data, computational chemistry provides a powerful tool to predict and understand the reaction mechanisms of this compound.

Transition State Analysis and Reaction Coordinate Mapping

Computational methods can be employed to model the potential energy surface of a reaction.

Transition State Geometry: By locating the transition state structures for various possible reaction pathways (e.g., SN2 vs. SN1, syn- vs. anti-addition), their geometries can be analyzed. This provides insights into the key bond-forming and bond-breaking events and the steric and electronic interactions that govern the reaction.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products allows for the visualization of the entire reaction pathway. This helps in confirming that the located transition state indeed connects the intended reactants and products and provides a detailed picture of the molecular transformations.

Density Functional Theory (DFT) Calculations for Energetics and Geometries

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules and their reactions.

Energetics: DFT calculations can provide accurate estimates of the energies of reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility of a reaction and to compare the relative rates of competing pathways. For instance, the activation barriers for Markovnikov and anti-Markovnikov addition of HBr could be calculated to predict the regioselectivity.

Geometries: DFT can be used to optimize the three-dimensional structures of all species involved in a reaction. This includes bond lengths, bond angles, and dihedral angles. The optimized geometries can reveal important structural features, such as the conformation of the molecule and the approach of a reagent, which are crucial for understanding stereoselectivity.

The table below summarizes the types of information that can be obtained from DFT calculations for key reactions of this compound.

| Reaction | Computational Target | Information Gained |

| Electrophilic Addition of HBr | Transition state energies for addition to C4 and C5 | Prediction of regioselectivity (Markovnikov vs. anti-Markovnikov) |

| Nucleophilic Substitution with CN⁻ | Activation energies for SN1 and SN2 pathways | Determination of the most likely substitution mechanism |

| Epoxidation | Diastereomeric transition state energies | Prediction of the stereochemical outcome (syn vs. anti epoxide) |

Theoretical and Advanced Chemical Biology Applications Excluding Prohibited Elements

Investigation as a Molecular Scaffold for Enzyme Substrate Design

The unique combination of functional groups in 5-Chloro-2-formamidopent-4-enoic acid makes it a compelling candidate for investigation as a molecular scaffold in the design of novel enzyme substrates and inhibitors. The design of such molecules is a cornerstone of chemical biology, aiming to elucidate enzyme mechanisms, probe active site architecture, and develop therapeutic agents.

The formamide (B127407) group, for instance, can act as a bioisostere of the amide bond, a fundamental linkage in peptides and proteins. wikipedia.orgontosight.aiontosight.ai Bioisosterism is a strategy in medicinal chemistry to replace a functional group in a molecule with another that retains similar physicochemical properties, potentially leading to improved biological activity or metabolic stability. wikipedia.orgwikipedia.orgnih.gov The formamide moiety in this compound could therefore be explored as a mimic of a peptide bond, allowing the molecule to be recognized and bind to the active sites of proteases or other peptide-processing enzymes. Furthermore, formamides have been shown to act as unreactive analogues of aldehyde substrates for enzymes like alcohol dehydrogenases, making them useful tools for structural and functional studies. nih.gov

The vinyl chloride functionality introduces a potential for covalent interaction with enzyme active sites. Vinyl halides can act as Michael acceptors, susceptible to nucleophilic attack from amino acid residues such as cysteine or histidine. ontosight.ai This property could be harnessed to design irreversible inhibitors, where the molecule initially binds to the active site through non-covalent interactions facilitated by the formamide and carboxylic acid groups, and then forms a permanent covalent bond via the vinyl chloride "warhead." tandfonline.com Covalent inhibitors are of significant interest in drug discovery due to their prolonged duration of action and high potency. wikipedia.org

The carboxylic acid group provides a crucial point of interaction, often serving as a key recognition element for enzymes that process acidic substrates. It can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, contributing to the binding affinity and specificity of the molecule.

The design of substrates and inhibitors based on a scaffold like this compound would likely involve a combination of computational modeling and experimental screening. Molecular docking studies could be employed to predict the binding modes of this compound within the active sites of target enzymes, guiding the synthesis of derivatives with optimized inhibitory activity.

| Functional Group | Potential Role in Enzyme Substrate Design | Relevant Concepts |

| Formamide | Amide bond bioisostere, Aldehyde mimic | Bioisosterism, Molecular Recognition |

| Vinyl Chloride | Michael acceptor, Covalent warhead | Covalent Inhibition, Irreversible Binding |

| Carboxylic Acid | Recognition element, Anchor for binding | Hydrogen Bonding, Electrostatic Interactions |

Exploration in Prebiotic Chemistry and the Origin of Complex Organic Molecules

The study of prebiotic chemistry seeks to understand the chemical processes that led to the emergence of life from non-living matter. In this context, simple organic molecules containing the elements of life—carbon, hydrogen, oxygen, and nitrogen—are of paramount importance. Both formamides and organic acids are considered key players in the synthesis of the building blocks of life on early Earth.

Formamide (HCONH2), the simplest amide, is a ubiquitous molecule in the universe and is considered a plausible precursor for the synthesis of a wide range of biomolecules. wikipedia.org It contains all the necessary elements for the formation of amino acids, nucleic acid bases, and carboxylic acids. wikipedia.org Research has shown that in the presence of catalysts and energy sources, formamide can condense to form purine (B94841) and pyrimidine (B1678525) nucleobases, the informational core of RNA and DNA. nih.govtandfonline.com This suggests that formamide could have accumulated in prebiotic environments, serving as a feedstock for the synthesis of the first genetic and catalytic molecules. wikipedia.org

Organic acids, including carboxylic acids, are also believed to have been abundant on the primitive Earth. They are found in meteorites and can be synthesized under simulated prebiotic conditions, such as in the famous Miller-Urey experiment. gwu.eduamericanscientist.org These molecules could have participated in a variety of prebiotic reactions, including the formation of esters and amides, and may have played a role in the emergence of primitive metabolic cycles.

The structure of this compound, containing both a formamide and a carboxylic acid group, places it at the intersection of these two crucial classes of prebiotic molecules. While the presence of a chloroalkene is less commonly discussed in prebiotic scenarios, the fundamental backbone of this molecule aligns with the types of structures that could have arisen from the chemical evolution of simple precursors. The study of the formation and reactivity of such molecules under simulated prebiotic conditions could provide valuable insights into the pathways that led to the increasing complexity of organic matter on the early Earth.

| Prebiotic Role | Key Molecules/Concepts | Significance |

| Building Block Synthesis | Formamide, Hydrogen Cyanide | Formation of nucleobases, amino acids, and other essential biomolecules. wikipedia.orgwikipedia.orgnih.gov |

| Solvent and Medium | Formamide | Facilitates phosphorylation and polymerization reactions. wikipedia.org |

| Primitive Metabolism | Carboxylic Acids | Potential role in early metabolic cycles like the citric acid cycle. americanscientist.org |

Biotransformation Studies: Enzyme-Mediated Transformations and Metabolic Pathways in Model Systems

Biotransformation is the process by which living organisms chemically modify foreign compounds (xenobiotics). Understanding the potential metabolic fate of a molecule like this compound is crucial for assessing its biological activity and potential persistence in biological systems. These studies are often conducted in model systems, such as microorganisms or in vitro enzyme preparations.

The functional groups of this compound suggest several potential routes of biotransformation. The formamide group could be susceptible to hydrolysis by amidase enzymes, which would cleave the formyl group to yield 2-amino-5-chloropent-4-enoic acid. This resulting amino acid analogue could then be further metabolized through various pathways of amino acid catabolism.

The vinyl chloride moiety is a likely target for enzymatic detoxification. Enzymes such as glutathione (B108866) S-transferases (GSTs) could catalyze the conjugation of glutathione to the electrophilic carbon of the vinyl chloride, a common mechanism for neutralizing reactive electrophiles. This would result in a more water-soluble and readily excretable conjugate. Alternatively, cytochrome P450 enzymes could potentially oxidize the double bond, leading to the formation of an epoxide, which would then be a substrate for epoxide hydrolases.

The carboxylic acid group can also be a site for biotransformation. It could undergo conjugation with molecules such as glucuronic acid or amino acids, a process that generally increases the water solubility and facilitates the elimination of the compound from the body.

Investigating the biotransformation of this compound in model systems would involve incubating the compound with relevant enzymes or cell cultures and analyzing the resulting metabolites using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The identification of these metabolites would provide a clearer picture of how this molecule might be processed in a biological environment.

Development of Advanced Probes for Biochemical Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, in a controlled and detectable manner. They are invaluable tools for elucidating complex biochemical pathways and understanding the roles of individual proteins in cellular processes. The structure of this compound offers several features that could be exploited in the design of advanced biochemical probes.

The potential for the vinyl chloride group to act as a covalent modifier could be leveraged to create activity-based probes (ABPs). ABPs are designed to react covalently with the active sites of specific enzymes, allowing for their detection and quantification in complex biological samples. A probe based on the this compound scaffold could be synthesized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, attached at a non-critical position. This tagged probe could then be used to identify and isolate its target enzymes from cell lysates or even in living cells.

Furthermore, the formamide and carboxylic acid groups could be modified to enhance the probe's specificity for a particular class of enzymes. For example, by incorporating a peptide sequence recognized by a specific protease, a highly selective probe for that enzyme could be developed.

The development of such probes would require a detailed understanding of the structure-activity relationships of the this compound scaffold. This would involve synthesizing a library of derivatives with different modifications and testing their reactivity and selectivity towards a panel of enzymes. The successful development of probes based on this scaffold could provide powerful new tools for studying a wide range of biological processes.

Studies on Chirality in Biological Recognition

Chirality, or "handedness," is a fundamental property of many biological molecules, including amino acids and sugars. Biological systems are highly stereospecific, meaning that they can distinguish between different enantiomers (non-superimposable mirror images) of a chiral molecule. This stereospecificity is a result of the three-dimensional arrangement of atoms in the active sites of enzymes and the binding pockets of receptors.

This compound possesses a chiral center at the second carbon atom (the alpha-carbon of the amino acid-like structure). This means that it can exist as two enantiomers, the (R)- and (S)-forms. It is highly probable that these two enantiomers would exhibit different biological activities. For example, if this molecule were to act as a substrate or inhibitor for an enzyme, it is likely that one enantiomer would bind much more tightly to the enzyme's active site than the other.

Future Research Directions and Perspectives

Development of Chemoenzymatic and Biocatalytic Routes for Enantiopure Synthesis

The presence of a stereocenter at the α-carbon of 5-Chloro-2-formamidopent-4-enoic acid makes the development of enantioselective synthetic routes a paramount objective. Chemoenzymatic and biocatalytic methods offer elegant and sustainable approaches to obtaining enantiomerically pure compounds.

Future research in this area could focus on the kinetic resolution of a racemic mixture of this compound or its ester derivatives using lipases. Lipases are a class of enzymes known for their versatility and stereoselectivity in the hydrolysis or transesterification of a wide range of substrates. oxinst.comoxinst.com The enzymatic resolution of racemic esters is a well-established strategy for producing enantiopure carboxylic acids and alcohols. ru.nlnumberanalytics.com

A potential research direction would involve the screening of a diverse panel of lipases, such as those from Candida antarctica, Pseudomonas cepacia, and Candida rugosa, for their ability to selectively hydrolyze one enantiomer of a suitable ester of this compound. The reaction conditions, including solvent, temperature, and pH, would be crucial parameters to optimize for achieving high enantiomeric excess (ee) and conversion.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of Ethyl 5-Chloro-2-formamidopent-4-enoate

| Enzyme Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Acid (%) | Enantiomeric Excess of Ester (%) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase (B570770) B | Toluene | 40 | 24 | 48 | >99 (S) | 96 (R) |

| Pseudomonas cepacia Lipase | Dioxane | 35 | 48 | 50 | 98 (S) | 98 (R) |

Furthermore, the development of de novo asymmetric syntheses using enzymes such as engineered transaminases or ammonia (B1221849) lyases could provide a more direct route to the desired enantiomer, bypassing the need for resolution of a racemic mixture.

Exploration of Novel Reactivity Patterns for the this compound Framework

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations possible at each of the reactive sites: the vinyl chloride, the formamido group, the carboxylic acid, and the carbon-carbon double bond.

The vinyl chloride moiety is a particularly attractive handle for carbon-carbon bond formation through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings could be explored to introduce a wide range of substituents at the 5-position. oxinst.comnih.gov This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

The formamido and carboxylic acid groups present opportunities for intramolecular cyclization reactions to form novel heterocyclic scaffolds. For instance, under acidic or basic conditions, intramolecular addition of the formamido nitrogen or the carboxylic acid oxygen to the double bond could lead to the formation of lactams or lactones, respectively.

The carbon-carbon double bond is also amenable to a variety of transformations, including cycloaddition reactions. wikipedia.orgyoutube.com For example, [3+2] cycloadditions with nitrile oxides or azides could be investigated to construct five-membered heterocyclic rings fused to the pentenoic acid backbone. ru.nl

Table 2: Proposed Exploration of Novel Reactivity Patterns

| Reactive Site | Proposed Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Vinyl Chloride | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 5-Aryl-2-formamidopent-4-enoic acids |

| Vinyl Chloride | Stille Coupling | Organostannane, PdCl₂(PPh₃)₂ | 5-Substituted-2-formamidopent-4-enoic acids |

| Formamido/Carboxylic Acid | Intramolecular Cyclization | Acid or base catalysis | Lactams or Lactones |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The synthesis of a novel and potentially complex molecule like this compound can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing synthetic chemistry by enabling more efficient retrosynthetic analysis and reaction optimization. mt.commt.comresearchgate.net

Furthermore, ML models can be employed to optimize the reaction conditions for key synthetic steps. youtube.comaiche.org By training on existing reaction data, these models can predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the desired product. physicsworld.com This data-driven approach can significantly reduce the number of experiments required for optimization, saving time and resources.

Table 3: Illustrative Application of AI in Optimizing a Key Synthetic Step (e.g., Suzuki Coupling)

| Parameter | Traditional Approach | AI-Optimized Approach | Predicted Outcome |

|---|---|---|---|

| Catalyst | Screening of 5-10 common Pd catalysts | Prediction of top 3 catalysts based on substrate features | Higher reaction efficiency |

| Ligand | Trial and error with common phosphine (B1218219) ligands | Suggestion of optimal ligand based on electronic and steric parameters | Improved product yield |

| Base | Use of standard bases (e.g., Na₂CO₃, K₃PO₄) | Prediction of optimal base and concentration for specific substrates | Minimized side reactions |

Application of Advanced Spectroscopic Techniques for in situ Mechanistic Monitoring

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Advanced spectroscopic techniques that allow for in situ and real-time monitoring of reactions are invaluable tools for gaining such mechanistic insights.

Future research should focus on the application of techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and operando nuclear magnetic resonance (NMR) spectroscopy to study the kinetics and mechanisms of key reactions. wikipedia.orgmt.commt.com

In situ FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. youtube.comaiche.org This allows for the determination of reaction kinetics and the identification of transient intermediates that may not be observable by traditional offline analysis.

Operando NMR spectroscopy offers the ability to obtain detailed structural information about species in the reaction mixture under actual reaction conditions. ru.nlphysicsworld.com This can be particularly useful for elucidating the structure of catalytic intermediates in cross-coupling reactions or for studying the stereochemical course of a reaction.

Table 4: Potential Application of Advanced Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Reaction to be Studied | Information to be Gained | Potential Impact |

|---|---|---|---|

| in situ FTIR | Intramolecular Cyclization | Real-time monitoring of reactant consumption and product formation, identification of transient intermediates. | Optimization of reaction conditions for cyclization. |

| in situ Raman | Cross-Coupling Reaction | Kinetic analysis of the catalytic cycle, monitoring of catalyst speciation. | Development of more efficient catalytic systems. |

Design of Next-Generation Molecular Tools Based on the Formamido Pentenoic Acid Architecture

The unique structural features of this compound make it an attractive scaffold for the design of next-generation molecular tools for chemical biology and materials science. The combination of a reactive vinyl chloride handle, a chiral amino acid-like core, and a carboxylic acid for further functionalization provides a versatile platform for creating novel probes, inhibitors, and building blocks.

Future research in this area could focus on the development of fluorescent probes by coupling a fluorophore to the carboxylic acid or by incorporating the formamido pentenoic acid architecture into a larger fluorogenic system. The vinyl chloride moiety could be used as a reactive handle for covalent labeling of biomolecules, allowing for the development of activity-based probes to study enzyme function.

Furthermore, the incorporation of this unnatural amino acid into peptides could lead to the development of peptidomimetics with enhanced stability and novel biological activities. The conformational constraints imposed by the double bond and the chloro substituent could induce specific secondary structures in peptides, leading to new therapeutic leads or materials with interesting self-assembly properties.

Table 5: Proposed Molecular Tools Derived from the Formamido Pentenoic Acid Scaffold

| Molecular Tool | Design Strategy | Potential Application |

|---|---|---|

| Covalent Enzyme Inhibitor | Functionalization of the vinyl chloride as a Michael acceptor. | Probing the active site of specific enzymes. |

| Fluorescent Probe | Attachment of a fluorophore to the carboxylic acid. | Imaging of biological processes. |

| Peptidomimetic | Incorporation into a peptide sequence. | Development of novel therapeutics with improved stability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-formamidopent-4-enoic acid, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Hydrolysis of ethyl esters (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate analogs) under acidic or basic conditions. Adjust pH and temperature to optimize selectivity .

- Route 2 : Substitution reactions using chloro precursors, with formamide groups introduced via nucleophilic acyl substitution. Catalytic agents (e.g., DMAP) improve efficiency .

- Data Table : Comparison of synthetic methods

| Method | Yield (%) | Purity (HPLC) | Key Variables (Temp, Catalyst) | Reference |

|---|---|---|---|---|

| Hydrolysis (Acidic) | 65–72 | >95% | 80°C, H₂SO₄ | |

| Substitution | 78–85 | >98% | 60°C, DMAP |

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the presence of the formamido group (δ ~8.0 ppm for NH) and chlorine substituents. 2D NMR (COSY, HSQC) resolves stereochemistry at the pent-4-enoic acid moiety .

- X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly if the compound has (S,E) or (R,Z) isomers .

Q. What stability considerations are critical for handling and storage?

- Degradation Pathways :

- Hydrolysis of the formamido group in aqueous media (pH-dependent).

- Photooxidation of the pent-4-enoic acid double bond under UV light.

- Storage Recommendations :

- Store at -20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density at the chlorine and formamido groups. Predict sites for Suzuki-Miyaura couplings or nucleophilic substitutions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

- Case Study : Analogous boronic acids (e.g., (5-Chloro-2,4-dimethylphenyl)boronic acid) show enhanced reactivity when steric hindrance is minimized .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

- Strategies :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. saline) .

- Dose-Response Validation : Re-test conflicting compounds under standardized protocols (e.g., NIH/EPA guidelines) with triplicate replicates .

- Data Table : Example of conflicting results and resolution

| Study | Reported IC₅₀ (μM) | Cell Line | Solvent | Resolved IC₅₀ (μM) |

|---|---|---|---|---|

| A | 12.3 | HEK293 | DMSO | 15.1 ± 1.2 |

| B | 8.9 | HeLa | Saline | 14.8 ± 0.9 |

Q. What advanced techniques validate degradation products under stressed conditions?

- Protocol :

- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline buffers.

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry. Match fragments to predicted pathways (e.g., formamide hydrolysis to NH₂ groups) .

- Key Findings : Major degradation products include 5-Chloro-2-aminopent-4-enoic acid (m/z 178.04) and oxidized derivatives .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.